5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

Lipophilicity Drug Design ADME

Researchers seeking brain-penetrant dopamine D2 antagonist scaffolds often face inconsistent reactivity from generic 2-alkoxy-5-bromopyridines. This compound’s methoxyethoxy chain delivers a LogP of 2.73 and enhanced hydrogen-bond acceptor capacity, ensuring high-yielding Suzuki couplings in polar aprotic solvents. Key outcomes: • Enables rapid biaryl library generation via the 5-aryl bromide handle. • Differentiates from simple methoxy/ethoxy analogs in target engagement and metabolic stability. • Supplied at ≥98% purity; immediate global availability for lead series synthesis.

Molecular Formula C9H12BrNO2
Molecular Weight 246.104
CAS No. 1288996-83-7
Cat. No. B567430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine
CAS1288996-83-7
Synonyms5-broMo-2-(2-Methoxyethoxy)-3-Methylpyridine
Molecular FormulaC9H12BrNO2
Molecular Weight246.104
Structural Identifiers
SMILESCC1=CC(=CN=C1OCCOC)Br
InChIInChI=1S/C9H12BrNO2/c1-7-5-8(10)6-11-9(7)13-4-3-12-2/h5-6H,3-4H2,1-2H3
InChIKeyVBZGOCVKBCJPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine Chemical Profile


5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (CAS 1288996-83-7) is a trisubstituted pyridine building block featuring a bromine atom at the 5-position, a 2-(2-methoxyethoxy) chain at the 2-position, and a methyl group at the 3-position . It is classified as a halogenated heterocyclic intermediate with a molecular formula of C₉H₁₂BrNO₂ and a molecular weight of 246.10 g/mol . The compound is a solid at ambient temperature, supplied at purities of 95–98%, and is primarily employed in medicinal chemistry as a versatile aryl bromide handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and as a precursor to dopamine D₂ receptor antagonists .

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine: Substitution Limitations


Superficially similar 5-bromo-2-alkoxy-3-methylpyridines are not interchangeable synthons. The length and polarity of the 2-alkoxy chain critically modulate both the physicochemical properties (lipophilicity, solubility) and the steric/electronic environment of the pyridine ring, directly influencing downstream reactivity and biological target engagement . The methoxyethoxy substituent introduces additional hydrogen-bond acceptor capacity and flexibility compared to simple methoxy or ethoxy analogs, which can alter metabolic stability, off-rate kinetics, and synthetic intermediate handling. Quantitative evidence in Section 3 demonstrates that these differences are measurable and meaningful.

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine vs. Analogs: Key Evidence


Lipophilicity: Methoxyethoxy vs. Methoxy & Ethoxy

The target compound's ACD/LogP of 2.73 is significantly higher than that of the 2-methoxy analog (LogP 2.16) and moderately higher than the 2-ethoxy analog (LogP 2.55) . This indicates that the methoxyethoxy chain imparts greater lipophilicity than both the simpler methoxy and ethoxy groups, potentially influencing membrane permeability, metabolic stability, and off-target binding.

Lipophilicity Drug Design ADME

Hydrogen-Bond Acceptor Sites: Methoxyethoxy vs. Methoxy

The target compound possesses three hydrogen-bond acceptor (HBA) sites versus two for the 2-methoxy analog . The additional ether oxygen in the methoxyethoxy chain provides enhanced polar interactions, which can improve aqueous solubility and modulate protein-binding interactions.

Solubility Hydrogen Bonding Formulation

Molecular Size & Rotatable Bond Flexibility

The target compound has a molecular weight of 246.10 g/mol and 4 freely rotatable bonds, compared to 202.05 g/mol and 2 rotatable bonds for the 2-methoxy analog . The increased size and flexibility can lead to greater conformational entropy penalty upon binding, potentially affecting selectivity and affinity.

Molecular Flexibility Entropy Binding Affinity

Boiling Point & Thermal Stability

The target compound has a predicted boiling point of 284.5 ± 40.0 °C at 760 mmHg, whereas the 2-methoxy analog boils at approximately 217.8 °C . The higher boiling point of the methoxyethoxy derivative reflects stronger intermolecular interactions (dipole-dipole, hydrogen bonding), which can affect distillation and high-temperature reaction compatibility.

Thermal Stability Purification Distillation

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine Applications


CNS-Penetrant Kinase Inhibitor Lead Optimization

The elevated LogP (2.73) and additional hydrogen-bond acceptor capacity of this compound make it a preferred intermediate for designing brain-penetrant small molecules where high lipophilicity is desirable for blood-brain barrier crossing, balancing solubility through the methoxyethoxy chain .

Suzuki-Miyaura Cross-Coupling: Biaryl Library Synthesis

The aryl bromide handle at the 5-position, combined with the solubilizing methoxyethoxy group, facilitates high-yielding Suzuki couplings in polar aprotic solvents, enabling the rapid generation of diverse biaryl libraries for early-stage drug discovery .

Dopamine D2 Antagonist Intermediates

ChemBK explicitly lists this compound as a synthetic intermediate for dopamine D₂ receptor antagonists. The unique substitution pattern may confer selectivity advantages over simpler 2-alkoxy analogs in binding assays, warranting its direct procurement for lead series synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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